molecular formula C20H14N2O2 B2567906 3-((4-Phenoxyphenyl)imino)indolin-2-one CAS No. 103410-20-4

3-((4-Phenoxyphenyl)imino)indolin-2-one

Cat. No.: B2567906
CAS No.: 103410-20-4
M. Wt: 314.344
InChI Key: KWVVEZCXQABURR-UHFFFAOYSA-N
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Description

3-((4-Phenoxyphenyl)imino)indolin-2-one is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Phenoxyphenyl)imino)indolin-2-one typically involves the condensation reaction between isatin and 4-phenoxyaniline. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the imino linkage. The reaction can be summarized as follows:

    Condensation Reaction: Isatin reacts with 4-phenoxyaniline in the presence of an acid or base catalyst to form the desired product.

    Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 80-100°C) to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Phenoxyphenyl)imino)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((4-Phenoxyphenyl)imino)indolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Phenoxyphenyl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenylimino)indolin-2-one: Similar structure with a hydroxy group instead of a phenoxy group.

    3-(4-Methylphenylimino)indolin-2-one: Contains a methyl group on the phenyl ring.

    3-(4-Chlorophenylimino)indolin-2-one: Features a chlorine atom on the phenyl ring.

Uniqueness

3-((4-Phenoxyphenyl)imino)indolin-2-one is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-phenoxyphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20-19(17-8-4-5-9-18(17)22-20)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVEZCXQABURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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